molecular formula C22H18N2O2 B181382 Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS No. 174180-54-2

Benzyl 1-benzyl-1H-indazole-3-carboxylate

Cat. No. B181382
M. Wt: 342.4 g/mol
InChI Key: PBFSDBVIGNCTEE-UHFFFAOYSA-N
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Description

“Benzyl 1-benzyl-1H-indazole-3-carboxylate” is a chemical compound . It belongs to a class of substituted 1-benzyl-1H-indazole-3-carboxylic acids, amides, and esters . These compounds are useful as pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds involves reacting an indazole with a benzyl derivative . For example, ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate can be synthesized using decalin and 10% palladium .


Molecular Structure Analysis

The molecular formula of “Benzyl 1-benzyl-1H-indazole-3-carboxylate” is C22H18N2O2 . The average mass is 342.391 Da and the monoisotopic mass is 342.136841 Da .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves strategies like transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

  • Anti-inflammatory agents : Indazole compounds have been studied for their potential as anti-inflammatory agents . Some derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . The methods of application or experimental procedures typically involve in vivo testing in animal models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema .

  • Anticancer agents : Some indazole compounds, specifically 3-amino-1H-indazole-1-carboxamides, have shown promising antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

  • Antimicrobial agents : Indazole derivatives have been found to possess antimicrobial properties . The methods of application or experimental procedures typically involve in vitro testing against various bacterial and fungal strains .

  • AntiHIV agents : Some indazole compounds have shown potential as antiHIV agents . The methods of application or experimental procedures typically involve in vitro testing against HIV-1 and HIV-2 viruses .

  • Hypoglycemic agents : Indazole compounds have been studied for their potential as hypoglycemic agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .

  • Antiprotozoal agents : Some indazole compounds have shown potential as antiprotozoal agents . The methods of application or experimental procedures typically involve in vitro testing against various protozoal strains .

  • Antihypertensive agents : Some indazole compounds have been studied for their potential as antihypertensive agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .

  • Neuroprotective agents : Indazole derivatives have shown potential as neuroprotective agents . They have been studied for their ability to protect neurons from damage or degeneration .

  • Analgesic agents : Indazole compounds have been found to possess analgesic properties . The methods of application or experimental procedures typically involve in vivo testing in animal models .

  • Antiviral agents : Some indazole compounds have shown potential as antiviral agents . The methods of application or experimental procedures typically involve in vitro testing against various viral strains .

  • Antifungal agents : Indazole derivatives have been found to possess antifungal properties . The methods of application or experimental procedures typically involve in vitro testing against various fungal strains .

  • Antitubercular agents : Some indazole compounds have shown potential as antitubercular agents . The methods of application or experimental procedures typically involve in vitro testing against Mycobacterium tuberculosis .

properties

IUPAC Name

benzyl 1-benzylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFSDBVIGNCTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203014
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-benzyl-1H-indazole-3-carboxylate

CAS RN

174180-54-2
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174180-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 750 mg (4.62 mmol) of 1H-Indazole-3-carboxylic acid (Snyder, H. R.; Thompson, C. B.; Hinman, R. L. J. Am. Chem. Soc. 1952, 74, 2009) in 20 mL of DMF is added 1.92 g (13.86 mmol, 3.0 equiv) of K2CO3, followed by 1.43 mL of benzyl bromide. The reaction mixture is stirred 15 min at RT then heated at 60° C. for 16 h. The reaction is cooled to RT, poured into 100 mL 1N HCl, and extracted with EtOAc (2×100 mL). The organic layers are washed with H2O (2×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using a gradient elution of hexane/EtOAc 20/1 to 2/1 afforded 735 mg of the title compound as a yellow oil which later solidified: 1H NMR (CDCl3, 300 MHz) δ8.20 (d, 1H), 7.55 (d, 2H), 7.40-7.18 (m, 11H), 5.70 (s, 2H), 5.57 (s, 2H); Rf =0.15 in hexane/EtOAc 10/1.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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